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Compound of Interest

Compound Name: 1,3-DICYANOBENZENE

Cat. No.: B1664544

A detailed examination of the crystallographic structures of 1,2-, 1,3-, and 1,4-dicyanobenzene
reveals distinct packing arrangements and intermolecular interactions driven by the positional
variation of the cyano substituents. These differences in solid-state architecture have
implications for the materials' physical properties.

The three isomers of dicyanobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—exhibit
unique crystal symmetries and unit cell parameters, which are summarized in the table below.
The crystallographic data highlights the influence of the cyano groups' placement on the overall
molecular packing.

Crystallographic Data Comparison
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Parameter

1,2-
Dicyanobenzene
(Phthalonitrile)

1,3-
Dicyanobenzene
(Isophthalonitrile)

1,4-
Dicyanobenzene
(Terephthalonitrile,

o-form)
Crystal System Orthorhombic Monoclinic Monoclinic
Space Group Pmn21 P21/c P21/c
a (A) 13.791 7.433(2) 3.868(1)
b (A) 5.998 5.922(1) 7.080(1)
c(A) 3.841 15.000(4) 12.127(2)
a(°) 90 90 90
B () 90 100.08(2) 97.21(3)
y () 920 920 920
z 2 4 2

Intermolecular Interactions and Packing Motifs

The crystal packing of each isomer is dominated by a combination of C—H-::N hydrogen bonds

and potential —1t stacking interactions, leading to different supramolecular assembilies.

e 1,2-Dicyanobenzene: In the orthorhombic structure of phthalonitrile, the molecules are

arranged in a herringbone pattern. The packing is primarily governed by C—H---N hydrogen

bonds, forming a three-dimensional network. The shortest intermolecular contact is a C—

H---N bond with a distance of 2.657 A.[1]

» 1,3-Dicyanobenzene: Isophthalonitrile adopts a monoclinic crystal system. The molecules

are linked into centrosymmetric dimers via C—H---N hydrogen bonds. These dimers are

further organized into layers.

e 1,4-Dicyanobenzene: The a-form of terephthalonitrile also crystallizes in a monoclinic

system. The planar molecules are arranged in a parallel-displaced rt-stacking motif, with
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additional stabilization from C—H-::N interactions. This arrangement leads to a layered
structure.[2]

The distinct packing strategies reflect the different steric and electronic requirements imposed
by the cyano group positions, influencing properties such as melting point and solubility.

Experimental Protocols

The crystallographic data presented were obtained through single-crystal X-ray diffraction
analysis. The general experimental workflow for such an analysis is outlined below.
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Crystal Growth

Single Crystal Growth
(e.g., Sublimation, Slow Evaporation)

Data Collection

(Crystal Mounting on Goniomete)

X-ray Diffraction
(e.g., Mo Ka radiation)
Structure Solution & Refinement

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Full-matrix least-squares on F*2)

'
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General workflow for single-crystal X-ray diffraction.

1,2-Dicyanobenzene (Phthalonitrile): Colorless single crystals were obtained by sublimation at
383 K in an evacuated and sealed glass ampoule.[1] Data were collected on a diffractometer,
and the structure was solved by direct methods.[1]

1,3-Dicyanobenzene (Isophthalonitrile): Single crystals were grown by sublimation. X-ray
intensity data were collected on a Kuma KM-4 four-circle diffractometer with graphite-
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monochromated Mo Ka radiation at room temperature. The structure was solved by direct
methods and refined by full-matrix least-squares on F2.

1,4-Dicyanobenzene (Terephthalonitrile, a-form): Colorless, parallelepipedic single crystals
were grown by evaporation and condensation in an evacuated and sealed glass ampoule
placed in a temperature-gradient furnace.[2] Data collection was performed on a Kuma
Diffraction KM-4 four-circle diffractometer with graphite-monochromatized Mo Ka radiation.[2]
The structure was solved by direct methods and refined on F.[2]

Logical Relationship of Crystal Packing

The following diagram illustrates the relationship between the isomeric form and the resulting

primary packing interactions and crystal system.

Dicyanobenzene Isomers Primary Intermolecular Interactions Crystal System

1,4- (para) >| Ti-Tt Stacking > w
1,3- (meta) {C-H...N Hydrogen Bonds]—> Orthorhombic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Dicyanobenzene Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664544#comparative-study-of-the-crystal-packing-
in-dicyanobenzene-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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